molecular formula C18H12N4 B563461 17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene CAS No. 19868-91-8

17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene

Cat. No.: B563461
CAS No.: 19868-91-8
M. Wt: 284.322
InChI Key: ZZLDPLLRHRJLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired aromatic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, reduced pyrazole derivatives, and functionalized aromatic compounds .

Scientific Research Applications

17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[f,h]quinoxalines
  • Pyrazolo[3,4-b]quinoxalines
  • 17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene derivatives

Uniqueness

This compound stands out due to its unique combination of aromatic rings and pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

CAS No.

19868-91-8

Molecular Formula

C18H12N4

Molecular Weight

284.322

InChI

InChI=1S/C18H12N4/c1-22-18-15(10-19-22)20-16-13-8-4-2-6-11(13)12-7-3-5-9-14(12)17(16)21-18/h2-10H,1H3

InChI Key

ZZLDPLLRHRJLKV-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Synonyms

10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline

Origin of Product

United States

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